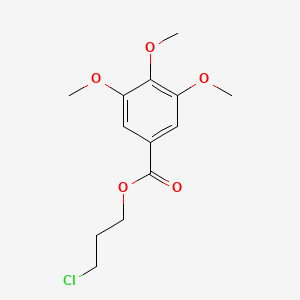

3-Chloropropyl 3,4,5-trimethoxybenzoate

Description

3-Chloropropyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a chlorinated propyl chain at the ester oxygen. The compound’s structure combines a methoxy-substituted aromatic core with a chloroalkyl side chain, which influences its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-chloropropyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO5/c1-16-10-7-9(13(15)19-6-4-5-14)8-11(17-2)12(10)18-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAUMHWMXSOPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493249 | |

| Record name | 3-Chloropropyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-24-9 | |

| Record name | 3-Chloropropyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-chloropropanol. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,3-bromochloropropane in the presence of potassium carbonate and acetone. The reaction mixture is heated under reflux for 12 hours, followed by filtration and distillation to remove the solvent .

Industrial Production Methods

Industrial production methods for 3-Chloropropyl 3,4,5-trimethoxybenzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the propyl chain can be substituted with other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed to yield 3,4,5-trimethoxybenzoic acid and 3-chloropropanol.

Common Reagents and Conditions

Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.

Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Hydrolysis Products: 3,4,5-trimethoxybenzoic acid and 3-chloropropanol are the primary products of hydrolysis.

Scientific Research Applications

3-Chloropropyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Chloropropyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3,4,5-trimethoxybenzoic acid, which may interact with enzymes and receptors involved in cardiovascular function. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Alkyl Chain Length and Branching Effects

Straight-Chain vs. Branched Analogs :

Propyl 3,4,5-trimethoxybenzoate (straight-chain) and isopropyl 3,4,5-trimethoxybenzoate (branched) were compared in cytotoxicity studies. The straight-chain derivative exhibited greater potency, suggesting that linear alkyl chains enhance bioactivity compared to branched analogs .- Implication for 3-Chloropropyl Derivative : The chloropropyl chain (C3, linear) may similarly optimize bioactivity, though chlorine’s electronegativity could alter reactivity or binding.

Chain Length and Cytotoxicity :

Shorter alkyl chains (e.g., methyl, ethyl) in 3,4,5-trimethoxybenzoate esters generally reduce cytotoxicity, as seen in methyl 3,4,5-trimethoxybenzoate (). Longer chains (e.g., pentyl, heptyl) in compounds like (E)-7-(methyl...)heptyl 4-sulfamoylbenzoate () show varied bioactivity, depending on substituents.

Substituent Effects on Physicochemical Properties

*Calculated properties due to lack of direct data.

- Chlorine vs. In contrast, morpholine-containing analogs (e.g., ) introduce basicity and hydrogen-bonding capacity, which could alter solubility or receptor interactions.

Sulfamoyl and Acryloyl Derivatives : Sulfamoyl-substituted analogs () exhibit dual inhibitory activity against P-glycoprotein and carbonic anhydrase XII, with molecular weights >550 g/mol. These bulkier derivatives contrast with the simpler 3-chloropropyl ester, which may offer synthetic accessibility and metabolic stability advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.